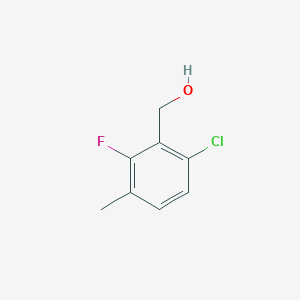

6-Chloro-2-fluoro-3-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUCFHGCYQNKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378631 | |

| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-84-9 | |

| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Application Scientist's Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl alcohol: A Key Intermediate in Pharmaceutical Research

Abstract

Substituted benzyl alcohols are foundational building blocks in medicinal chemistry, serving as key intermediates for a wide array of pharmacologically active molecules. The precise arrangement of substituents on the aromatic ring can profoundly influence a compound's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth technical overview of a robust and efficient synthetic pathway to 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a valuable intermediate for drug discovery professionals. We will explore the strategic retrosynthetic analysis, detail the forward synthesis, provide a comprehensive experimental protocol for the key reduction step, and discuss the characterization of the final product.

Introduction: The Strategic Importance of Halogenated Intermediates

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in modern drug design.[1][2] The chloro group can enhance membrane permeability and introduce specific electronic interactions, while the fluoro group often improves metabolic stability and binding affinity by acting as a bioisostere for a hydrogen atom or hydroxyl group.[3] The title compound, this compound, combines these features, making it a highly sought-after precursor for novel therapeutics. Its synthesis requires a carefully planned route that controls regioselectivity to achieve the desired 1,2,3,4-substitution pattern on the benzene ring.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into simpler, more readily available precursors. The primary alcohol functionality in the target molecule is a prime candidate for a functional group interconversion (FGI).

The most direct and reliable disconnection is the reduction of the corresponding aldehyde. This leads back to 6-Chloro-2-fluoro-3-methylbenzaldehyde, a stable and commercially available intermediate.[4][5][6] This aldehyde can, in turn, be conceptually derived from 4-Chloro-2-fluoro-1-methylbenzene, a common starting material, via a regioselective formylation reaction.

Caption: Retrosynthetic analysis of the target benzyl alcohol.

Recommended Two-Step Synthetic Pathway

The forward synthesis is logically divided into two primary stages: the formylation of the substituted toluene to create the key aldehyde intermediate, followed by its selective reduction to the target benzyl alcohol.

Caption: Proposed forward synthesis workflow.

Step A: Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Intermediate)

The introduction of the aldehyde group ortho to the fluorine atom can be efficiently achieved via directed ortho-metalation. The fluorine atom strongly directs the lithiation to the adjacent C6 position.

-

Directed Ortho-Metalation: 4-Chloro-2-fluoro-1-methylbenzene is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Workup: An acidic workup protonates the intermediate to yield the desired 6-Chloro-2-fluoro-3-methylbenzaldehyde.

This method provides high regioselectivity, which is crucial for avoiding isomeric impurities.

Step B: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Target Synthesis)

The reduction of an aldehyde to a primary alcohol is a fundamental and highly reliable transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reagent of choice.

Causality of Reagent Selection:

-

Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially present functional groups, ensuring a clean reaction.

-

Operational Simplicity & Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle as it reacts slowly with protic solvents like methanol or ethanol. This allows the reaction to be run under less stringent conditions, making it ideal for both lab-scale and potential scale-up operations.

-

High Yield: This reduction is typically high-yielding, often approaching quantitative conversion.

Detailed Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This protocol describes the reliable conversion of the commercially available aldehyde intermediate to the final product.

Table 1: Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 6-Chloro-2-fluoro-3-methylbenzaldehyde | 286474-59-7 | 172.59 | 10.0 | 1.0 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 12.0 | 1.2 |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.73 g, 10.0 mmol).

-

Dissolution: Add anhydrous methanol (25 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10-15 minutes. Note: Effervescence (hydrogen gas evolution) may be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Carefully cool the flask back to 0 °C in an ice bath. Slowly add 1 M HCl (20 mL) to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the this compound as a pure solid or oil. A similar procedure is often used for related benzyl alcohols.[7]

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Table 2: Key Product Characteristics

| Property | Expected Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Appearance | White to off-white solid or colorless oil |

| ¹H NMR | Expected signals: aromatic protons (2H), benzylic CH₂ (2H), methyl CH₃ (3H), hydroxyl OH (1H, broad). |

| ¹³C NMR | Expected signals: ~8 carbon signals, including aromatic carbons, a benzylic carbon (~60-65 ppm), and a methyl carbon (~15-20 ppm). |

| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z ≈ 174/176 (due to ³⁵Cl/³⁷Cl isotopes). |

| IR Spectroscopy | Characteristic peaks: broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1050 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |

Conclusion

This guide outlines a logical and reliable synthetic route for this compound, a valuable building block for pharmaceutical research. The strategy leverages a commercially available aldehyde intermediate and employs a robust, high-yielding reduction protocol using sodium borohydride. The detailed methodology presented herein is designed to be a self-validating system, providing researchers and drug development professionals with the technical insights necessary to confidently synthesize this key intermediate for their discovery programs.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 6-Chloro-2-fluoro-3-methylbenzaldehyde 98 286474-59-7 [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-Chloro-2-fluoro-3-methylbenzyl alcohol. Designed for the discerning researcher, this document synthesizes publicly available data with established chemical principles to serve as a foundational resource for laboratory applications and further research endeavors.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic alcohol. The strategic placement of chloro, fluoro, and methyl groups on the benzyl ring imparts specific properties that make it a valuable intermediate in the synthesis of complex organic molecules.

Nomenclature and Identifiers

Due to IUPAC nomenclature rules that prioritize the lowest possible locant numbers for substituents, this compound is also referred to as 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Both names refer to the same molecule.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 2-Chloro-6-fluoro-3-methylbenzyl alcohol |

| CAS Number | 261762-84-9 (for 6-Chloro isomer)[1], 261762-83-8 (for 2-Chloro isomer)[2] |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol [3] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 245.7 °C | [3] |

| Density | 1.286 g/cm³ | [3] |

| Flash Point | 102.4 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde or carboxylic acid. Below are detailed protocols for these transformations, based on established and reliable chemical reactions.

Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde

A common and efficient method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

Caption: Synthesis of this compound via aldehyde reduction.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and decompose the borate ester.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reduction of 6-Chloro-2-fluoro-3-methylbenzoic Acid

A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of a carboxylic acid to a primary alcohol.[4]

Caption: Synthesis of this compound via carboxylic acid reduction.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.[5]

-

Filtration and Extraction: Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the product as described in section 2.1.

Electrochemical Synthesis

An alternative "green" chemistry approach involves the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. This method avoids the use of chemical reducing agents. The process is carried out using a glassy carbon electrode in an aqueous methanolic solution with a supporting electrolyte.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | ~7.0-7.3 | Multiplet | |

| -CH₂-OH | ~4.7 | Singlet or Doublet | J(H-H) if coupled to OH |

| -OH | Variable (broad singlet) | Broad Singlet | |

| -CH₃ | ~2.3 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~130-135 (doublet due to C-F coupling) |

| C-F | ~158-162 (doublet due to C-F coupling) |

| C-CH₃ | ~135-140 |

| C-CH₂OH | ~125-130 |

| Aromatic CH | ~115-130 |

| -CH₂OH | ~60-65 |

| -CH₃ | ~15-20 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (primary alcohol) | 1000-1075 |

| C-F stretch | 1000-1400 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Fragment | Predicted m/z |

| [M]⁺ | 174/176 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-H₂O]⁺ | 156/158 |

| [M-CH₂OH]⁺ | 143/145 |

Reactivity and Applications

The reactivity of this compound is primarily dictated by the hydroxyl group and the substituted aromatic ring.

Key Reactions

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-Chloro-2-fluoro-3-methylbenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents will yield the carboxylic acid.

-

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: Williamson ether synthesis can be employed to form ethers by deprotonating the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide.

-

Conversion to Benzyl Halide: The hydroxyl group can be substituted by a halogen (e.g., bromine) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield the corresponding benzyl halide.

Applications in Drug Discovery

Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, and its derivatives, are valuable intermediates in this field.

A notable application is in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme implicated in metabolic diseases such as obesity and diabetes.[6] The corresponding benzyl bromide, which can be synthesized from this compound, is a key building block for certain classes of SCD1 inhibitors. The unique substitution pattern of the aromatic ring likely plays a crucial role in the binding affinity and selectivity of these inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Ecotoxicological Profile

Specific ecotoxicity data for this compound is limited. However, as a halogenated aromatic compound, it should be handled with care to prevent environmental release. Many such compounds can be persistent in the environment and may have toxic effects on aquatic life.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern offers a scaffold for the development of novel therapeutic agents, as exemplified by its role in the synthesis of SCD1 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to utilize this compound effectively and safely in their scientific pursuits.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Workup [chem.rochester.edu]

- 6. Synthesis and evaluation of novel stearoyl-CoA desaturase 1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl Alcohol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Building Block in Medicinal Chemistry

6-Chloro-2-fluoro-3-methylbenzyl alcohol, identified by the CAS number 261762-84-9, is a halogenated aromatic alcohol with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers a nuanced platform for molecular design and optimization in drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, potential applications in drug development, and robust analytical methodologies for its characterization.

The strategic placement of halogen atoms on a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Chlorine and fluorine, in particular, can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The presence of a methyl group further adds to the structural complexity and can play a crucial role in dictating the molecule's interaction with its biological target. This guide will delve into the scientific rationale behind the utility of this specific structural motif.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The table below summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 261762-84-9 | [1][5] |

| Molecular Formula | C₈H₈ClFO | [5] |

| Molecular Weight | 174.60 g/mol | [5] |

| Appearance | Powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1][2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde, 6-Chloro-2-fluoro-3-methylbenzaldehyde. This is a common and reliable method for the preparation of benzyl alcohols.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reduction of the corresponding benzaldehyde.

Detailed Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This protocol is based on standard laboratory procedures for the reduction of aromatic aldehydes.

Materials:

-

6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7)[6][7]

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the aqueous residue, add a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

The Role of Halogenation in Drug Discovery: A Mechanistic Perspective

The presence and position of halogen atoms in a drug candidate can profoundly influence its biological activity. The chloro and fluoro substituents in this compound are not merely passive additions; they can actively participate in intermolecular interactions.

Caption: Diagram illustrating a halogen bond between a halogenated compound and a biological target.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the "σ-hole") and interacts with a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a protein.[4] This can contribute significantly to the binding affinity and selectivity of a drug molecule. The fluorine atom, with its high electronegativity, can also modulate the acidity of nearby protons and influence hydrogen bonding interactions.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of various therapeutic agents. Halogenated benzyl alcohols and their derivatives are precursors to a wide range of pharmaceuticals.[3]

Hypothetical Applications:

-

Synthesis of Novel Kinase Inhibitors: The benzyl alcohol moiety can be a starting point for the elaboration of more complex structures that can fit into the ATP-binding pocket of kinases. The halogen and methyl substituents can be tailored to achieve specific interactions within the kinase domain.

-

Development of CNS-active Agents: The lipophilicity imparted by the halogen atoms can facilitate the crossing of the blood-brain barrier, making this scaffold a candidate for the development of drugs targeting the central nervous system.

-

Antimicrobial and Antifungal Agents: Halogenated aromatic compounds have a long history of use as antimicrobial agents. This building block could be used to synthesize new compounds with improved potency and a better resistance profile.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Workflow for GC-MS Analysis

Caption: A typical workflow for the analysis of this compound using GC-MS.

Exemplary GC-MS Protocol

This protocol provides a general framework for the GC-MS analysis of the title compound. Instrument parameters may need to be optimized.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).[8]

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 amu.

Expected Results:

The analysis will yield a chromatogram showing a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and other fragment ions, which can be used to confirm the structure of the compound.

Comparative Isomer: 2-Chloro-6-fluoro-3-methylbenzyl alcohol

It is noteworthy that the isomer, 2-Chloro-6-fluoro-3-methylbenzyl alcohol (CAS: 261762-83-8), appears to be more readily available and has been the subject of some published research.[9][10] For instance, a study details its synthesis via an electrochemical approach, highlighting an alternative, environmentally friendly synthetic route.[11] Researchers working with the title compound may find it beneficial to consult the literature on this isomer for comparative purposes and for insights into potential reactivity and analytical behavior.

Conclusion

This compound is a specialized chemical intermediate with considerable promise for the synthesis of novel, high-value molecules in the pharmaceutical and related industries. Its unique substitution pattern offers a rich playground for medicinal chemists to fine-tune the properties of lead compounds. This guide has provided a foundational understanding of its properties, a practical synthetic approach, its potential roles in drug discovery, and robust analytical methods for its characterization. As research in this area progresses, the applications of this versatile building block are expected to expand, further solidifying the importance of halogenated intermediates in modern chemical synthesis.

References

- 1. (6-chloro-2-fluoro-3-methylphenyl)methanol, CasNo.261762-84-9 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 2. yinglang.lookchem.com [yinglang.lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. scbt.com [scbt.com]

- 6. 6-氯-2-氟-3-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. scbt.com [scbt.com]

- 10. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Chloro-2-fluoro-3-methylbenzyl alcohol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzyl alcohol is a halogenated aromatic compound with potential for biological activity, yet its specific mechanism of action remains largely uncharacterized in publicly available literature. This technical guide proposes a putative mechanism of action based on evidence from structurally analogous compounds. We hypothesize that this compound may function as an inducer of cellular stress, leading to apoptosis in rapidly proliferating cells, a characteristic of interest in oncology research. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the underlying scientific rationale.

Introduction: The Case for a Novel Bioactive Compound

The chemical landscape of drug discovery is in constant pursuit of novel scaffolds with unique biological activities. Substituted benzyl alcohols have emerged as a class of compounds with diverse pharmacological properties. While the subject of this guide, this compound (Figure 1), is primarily available as a research chemical, its structural features—a chlorinated and fluorinated aromatic ring with a hydroxymethyl group—suggest the potential for specific molecular interactions within a biological system.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261762-84-9 | [1][3] |

| Molecular Formula | C8H8ClFO | [1][3] |

| Molecular Weight | 174.60 g/mol | [1][3] |

A survey of available literature reveals a significant gap in the understanding of this particular molecule's biological effects. However, valuable insights can be gleaned from the study of structurally related compounds. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), a fungal metabolite, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells by inducing DNA damage.[4] This precedent informs our central hypothesis.

A Proposed Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

We postulate that this compound, due to its electrophilic nature endowed by the halogen substituents, may interact with intracellular nucleophiles, leading to macromolecular damage, particularly to DNA. This damage, if not repaired, can trigger a cascade of events culminating in programmed cell death, or apoptosis.

Our hypothetical model centers on the activation of the intrinsic apoptotic pathway:

-

Cellular Entry and DNA Adduct Formation: The compound is predicted to be cell-permeable due to its relatively small size and lipophilic character. Once inside the cell, particularly the nucleus, it may form adducts with DNA bases.

-

DNA Damage Response (DDR): The formation of these adducts would be recognized by the cell's DNA damage surveillance machinery, leading to the activation of sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

-

p53 Activation and Pro-Apoptotic Signaling: Activated ATM/ATR would then phosphorylate and activate the tumor suppressor protein p53. Activated p53 would transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak would oligomerize at the outer mitochondrial membrane, leading to the formation of pores and the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c would bind to Apaf-1, leading to the formation of the apoptosome. This complex would then cleave and activate caspase-9, the initiator caspase of the intrinsic pathway.

-

Execution Phase of Apoptosis: Activated caspase-9 would, in turn, cleave and activate executioner caspases, such as caspase-3 and -7. These caspases would then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 2. Proposed signaling pathway for the induction of apoptosis by this compound.

Experimental Validation: A Step-by-Step Investigative Framework

To rigorously test our proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle that, when assembled, will create a coherent picture of the compound's biological activity.

Cell Viability and Proliferation Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line and time point.

Assessment of Apoptosis

To confirm that cell death is occurring via apoptosis, a series of specific assays should be performed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Investigation of the DNA Damage Response

To directly test the hypothesis of DNA damage, the following experiments are crucial.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment and Embedding: Treat cells with the compound for a short duration (e.g., 1-4 hours). Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Protocol: Western Blot for Phosphorylated H2AX (γH2AX)

-

Protein Extraction: Treat cells with the compound and extract total protein at various time points.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for γH2AX (a marker of DNA double-strand breaks) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

Elucidation of the Apoptotic Pathway

To confirm the involvement of the intrinsic apoptotic pathway, the following Western blot analyses are recommended.

Protocol: Western Blot for Apoptotic Proteins

-

Protein Extraction: As described above.

-

Immunoblotting: Probe membranes with primary antibodies against key proteins in the intrinsic pathway, including:

-

Phospho-p53

-

Bax

-

Cleaved Caspase-9

-

Cleaved Caspase-3

-

Cleaved PARP (a substrate of caspase-3)

-

-

Detection and Analysis: As described above. An increase in the levels of the cleaved (active) forms of caspases and PARP, along with an increase in phospho-p53 and Bax, would support the proposed mechanism.

Figure 3. A logical workflow for the experimental validation of the proposed mechanism of action.

Concluding Remarks and Future Directions

This technical guide has outlined a plausible, testable mechanism of action for this compound as a pro-apoptotic agent. The proposed experimental framework provides a clear path for researchers to investigate its biological activity. Should this hypothesis be confirmed, future research could focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as in vivo studies to assess its therapeutic potential. The exploration of this and similar halogenated benzyl alcohols may uncover novel therapeutic agents for the treatment of cancer and other diseases characterized by uncontrolled cell proliferation.

References

A Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzyl alcohol

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-2-fluoro-3-methylbenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel organic compounds. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations for each technique.

Introduction

This compound, with the chemical formula C₈H₈ClFO, is a substituted aromatic alcohol.[1][2] Its molecular structure presents a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is crucial for confirming its identity, purity, and structure, which are essential prerequisites for its use in further research and development. This guide will walk you through the interpretation of its NMR, IR, and MS spectra, providing insights into how each spectroscopic technique contributes to the comprehensive structural elucidation of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR (Proton NMR)

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic H (C5-H) |

| ~7.0-7.2 | Triplet | 1H | Aromatic H (C4-H) |

| ~4.7 | Singlet | 2H | CH₂ (benzylic) |

| ~2.3 | Singlet | 3H | CH₃ (methyl) |

| ~1.8-2.5 | Broad Singlet | 1H | OH (hydroxyl) |

Interpretation and Rationale:

-

Aromatic Protons: The two aromatic protons are expected to appear in the region of δ 7.0-7.4 ppm. The proton at C5 will likely be a doublet of doublets due to coupling with the adjacent proton at C4 and the fluorine atom at C2. The proton at C4 should appear as a triplet due to coupling with the two adjacent protons.

-

Benzylic Protons: The two protons of the methylene group (CH₂) attached to the aromatic ring are chemically equivalent and are expected to produce a singlet around δ 4.7 ppm. The electronegativity of the adjacent oxygen atom deshields these protons, causing them to resonate downfield.

-

Methyl Protons: The three protons of the methyl group (CH₃) are also equivalent and should give a sharp singlet at approximately δ 2.3 ppm.

-

Hydroxyl Proton: The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 (d, ¹JCF) | C2 (bearing F) |

| ~135-140 | C6 (bearing Cl) |

| ~130-135 | C1 (bearing CH₂OH) |

| ~125-130 | C3 (bearing CH₃) |

| ~120-125 (d, ²JCF) | C4 |

| ~115-120 (d, ²JCF) | C5 |

| ~60-65 | CH₂ (benzylic) |

| ~15-20 | CH₃ (methyl) |

Interpretation and Rationale:

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 115-160 ppm region. The carbon directly bonded to the highly electronegative fluorine atom (C2) will be significantly downfield and will appear as a doublet due to one-bond coupling (¹JCF). The carbons adjacent to the fluorine (C1 and C3) will also show smaller carbon-fluorine couplings (²JCF). The carbons bearing the chlorine (C6) and the hydroxymethyl group (C1) will also be downfield due to the electron-withdrawing effects of these substituents.

-

Aliphatic Carbons: The benzylic carbon (CH₂) is expected around δ 60-65 ppm, while the methyl carbon (CH₃) will be found in the upfield region of the spectrum, around δ 15-20 ppm.

Experimental Protocol for NMR Spectroscopy:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| 1100-1000 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

-

C=C Stretch: The presence of the aromatic ring is confirmed by one or more sharp bands of medium intensity in the 1600-1450 cm⁻¹ region.

-

C-O, C-F, and C-Cl Stretches: The "fingerprint" region below 1500 cm⁻¹ will contain strong absorptions corresponding to the C-O stretch of the alcohol, the C-F stretch, and the C-Cl stretch, providing further confirmation of the presence of these functional groups.

References

Navigating the Solid State: A Technical Guide to the Prospective Crystal Structure of 6-Chloro-2-fluoro-3-methylbenzyl alcohol

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and materials science, an intimate understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms in the crystalline state dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and stability. This guide addresses the topic of the crystal structure of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a compound of interest for its potential role as a synthetic intermediate.

As of the latest literature review, the definitive single-crystal X-ray diffraction structure of this compound has not been publicly reported. This document, therefore, serves a dual purpose. Firstly, it acknowledges this gap in the scientific record. Secondly, and more importantly, it provides a comprehensive, albeit prospective, technical roadmap for researchers and drug development professionals on how such a structure would be determined and analyzed. This guide is structured to be a self-validating system of protocols, explaining not just the "how" but the critical "why" behind each experimental choice, from molecular synthesis to the final crystallographic refinement.

Part 1: Synthesis and Crystallization: From Blueprint to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reduction of its corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde. This is a standard and reliable method for the preparation of benzyl alcohols.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 equivalent) in methanol (MeOH) in a round-bottom flask, sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise at 0 °C with stirring. The use of NaBH₄ is a deliberate choice due to its mild nature and high selectivity for reducing aldehydes in the presence of other functional groups.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching and Extraction: The reaction is carefully quenched with the dropwise addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the Proposed Synthetic Workflow

Caption: A flowchart illustrating the proposed synthesis of this compound.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a highly ordered lattice.

Experimental Protocol: Crystallization of this compound

Several techniques should be attempted in parallel to maximize the chances of obtaining high-quality crystals.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate/hexane mixture, or dichloromethane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A near-saturated solution of the compound in a suitable solvent at an elevated temperature is prepared and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

Part 2: X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Diagram of the Structure Determination Workflow

Caption: A schematic of the workflow for determining a crystal structure from a single crystal.

Part 3: Hypothetical Crystal Structure Analysis of this compound

While the actual structure is unknown, we can predict and discuss the likely features based on the molecular structure and the principles of crystallography.

Predicted Crystallographic Data

The following table presents a plausible set of crystallographic data for this compound. This data is hypothetical and serves as an example of what would be reported.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈ClFO |

| Formula Weight | 174.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 789.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.467 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| F(000) | 360 |

Analysis of Intermolecular Interactions

The crystal packing of this compound would likely be dominated by hydrogen bonding from the hydroxyl group and halogen bonding involving the chlorine atom.

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded chains or dimers. For example, the hydroxyl group of one molecule could donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.

-

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms like oxygen or fluorine on adjacent molecules.

-

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Part 4: Significance and Broader Impact

Determining the crystal structure of this compound would provide invaluable insights for its potential applications.

-

Drug Development: As a potential building block for more complex pharmaceutical agents, understanding its solid-state structure can inform polymorph screening, formulation development, and the design of new active pharmaceutical ingredients (APIs).

-

Materials Science: The interplay of hydrogen and halogen bonding could lead to interesting supramolecular assemblies, which is a key area of research in crystal engineering and the design of new materials with specific properties.

Potential Applications of 6-Chloro-2-fluoro-3-methylbenzyl alcohol in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides a prospective analysis of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a halogenated aromatic alcohol, as a scaffold for medicinal chemistry and drug discovery. While specific research on this molecule is not yet prevalent in published literature, its structural features—a chlorinated, fluorinated, and methylated benzyl alcohol—suggest a rich potential for diverse pharmacological activities. This document will explore these possibilities by drawing parallels with structurally related compounds and established principles of medicinal chemistry. We will delve into its physicochemical properties, propose synthetic routes, and outline potential therapeutic applications, including its use as an antimicrobial, an anticancer agent, and a modulator of enzyme activity. Furthermore, this guide provides detailed, actionable protocols for its synthesis, characterization, and preliminary biological evaluation to empower researchers in their exploration of this promising chemical entity.

Introduction: The Rationale for Investigating this compound

The benzyl alcohol moiety is a versatile scaffold in medicinal chemistry, present in a wide array of therapeutic agents and utilized for its antimicrobial and preservative properties.[1][2] The introduction of halogen atoms and alkyl groups onto the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can modulate binding to biological targets.[3]

This compound combines several key structural features:

-

Chlorine and Fluorine Substitution: These halogens can alter the electronic nature of the aromatic ring, impact lipophilicity, and potentially engage in halogen bonding, a non-covalent interaction of growing importance in drug design.

-

Methyl Group: This small alkyl group can provide a steric handle to influence binding selectivity and can also be a site for metabolism.

-

Hydroxymethyl Group: The primary alcohol functional group can act as a hydrogen bond donor and acceptor, a key feature for interacting with biological macromolecules. It also serves as a synthetic handle for further derivatization.

Given these attributes, this compound represents a compelling, yet underexplored, starting point for the development of novel therapeutic agents.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems.

| Property | Predicted/Reported Value | Source |

| CAS Number | 261762-84-9 | [4] |

| Molecular Formula | C₈H₈ClFO | [4] |

| Molecular Weight | 174.60 g/mol | [4] |

| Melting Point | 68-70 °C | [5] |

| Boiling Point | 245.7 °C | [5] |

| Density | 1.286 g/cm³ | [5] |

| Flash Point | 102.4 °C | [5] |

Note: Some data is for the isomeric 2-Chloro-6-fluoro-3-methylbenzyl alcohol, as data for the 6-chloro isomer is limited.

The presence of both chlorine and fluorine atoms is expected to increase the lipophilicity of the molecule compared to unsubstituted benzyl alcohol, which may enhance its ability to cross biological membranes.

Proposed Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes. A common and effective method is the reduction of the corresponding benzaldehyde.

Synthetic Workflow

A plausible synthetic route starting from the commercially available 6-chloro-2-fluoro-3-methylbenzaldehyde is outlined below.

Caption: Proposed synthesis of this compound via reduction of the corresponding benzaldehyde.

Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

6-Chloro-2-fluoro-3-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

In a round-bottom flask, dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6][7]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) stretch.

Potential Medicinal Chemistry Applications

Based on the structure-activity relationships of similar halogenated benzyl alcohols, we can hypothesize several potential applications for this compound.

Antimicrobial Agents

Substituted benzyl alcohols have a long history of use as antimicrobial agents.[8][9][10] The mechanism of action is often attributed to the disruption of bacterial cell membranes.[11] The lipophilic nature of this compound, conferred by its halogen and methyl substituents, may enhance its ability to intercalate into and disrupt the lipid bilayer of bacterial membranes.

Proposed Screening Cascade for Antimicrobial Activity:

Caption: A workflow for evaluating the antimicrobial potential of this compound.

Anticancer Agents

Benzyl alcohol derivatives have also been investigated for their potential as anticancer agents.[1] Some studies suggest that they can induce apoptosis in cancer cells. The specific substitution pattern on the aromatic ring of this compound could lead to selective interactions with targets within cancer cells.

Enzyme Inhibitors

The benzyl alcohol scaffold has been shown to interact with various enzymes.[12][13] The hydroxyl group can participate in hydrogen bonding within an active site, while the substituted aromatic ring can engage in hydrophobic and other non-covalent interactions. Potential enzyme targets could include kinases, proteases, or metabolic enzymes where the specific substitution pattern of this compound might confer inhibitory activity.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, a series of in vitro assays can be employed.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the antimicrobial efficacy of a compound.[4][8]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to the final concentration.

-

Add the bacterial suspension to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

This compound presents itself as a molecule of interest for medicinal chemistry exploration. Its unique combination of halogen and alkyl substituents on a benzyl alcohol core suggests a high potential for diverse biological activities. This guide has provided a theoretical framework and practical protocols for initiating the investigation of this compound. Future research should focus on the synthesis and thorough characterization of this compound, followed by a systematic evaluation of its antimicrobial, anticancer, and enzyme inhibitory properties. The findings from these initial studies will pave the way for further structure-activity relationship (SAR) studies and the potential development of novel therapeutic leads.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]

- 6. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 15. kosheeka.com [kosheeka.com]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl Alcohol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a key intermediate in the synthesis of pharmacologically active molecules. The document delves into the historical context of its development, detailed synthetic methodologies, and its significant application in the discovery of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound, with the CAS number 261762-84-9, is a substituted aromatic alcohol. Its unique arrangement of chloro, fluoro, and methyl groups on the benzene ring imparts specific electronic and steric properties, making it a valuable synthon in the design of targeted therapeutic agents. While not a therapeutic agent itself, its true significance lies in its role as a crucial architectural component for more complex molecules, most notably in the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in various metabolic diseases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 261762-84-9 | [1][2] |

| Molecular Formula | C₈H₈ClFO | [1] |

| Molecular Weight | 174.60 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Storage | Cool, dry place | [1] |

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader search for novel therapeutic agents, particularly in the field of metabolic disorders. While a singular, seminal publication detailing its initial synthesis is not readily apparent in public literature, its emergence can be traced through patent literature focused on the development of SCD1 inhibitors.

Patents filed in the mid-2000s began to disclose the use of the corresponding 6-chloro-2-fluoro-3-methylbenzyl bromide as a key reactant in the synthesis of potent SCD1 inhibitors[3]. This strongly suggests that the alcohol precursor, this compound, was synthesized as a necessary intermediate for the preparation of this reactive bromide. The primary motivation for its synthesis was, therefore, not its intrinsic properties, but its utility as a scaffold to explore the structure-activity relationships (SAR) of SCD1 inhibitors. The specific substitution pattern on the benzyl ring was likely rationally designed to optimize binding affinity and pharmacokinetic properties of the final drug candidates.

Synthetic Methodologies: A Practical Approach

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The most logical and widely practiced synthetic route involves the preparation of the corresponding benzaldehyde, followed by its reduction to the benzyl alcohol.

Synthesis of the Precursor: 6-Chloro-2-fluoro-3-methylbenzaldehyde

The immediate precursor to the target alcohol is 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7). The synthesis of this aldehyde typically starts from 2-chloro-6-fluorotoluene.

Experimental Protocol: Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Illustrative)

This protocol is based on general ortho-lithiation and formylation reactions and should be adapted and optimized based on laboratory conditions.

Step 1: Ortho-lithiation of 2-Chloro-6-fluorotoluene

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-6-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2 hours to ensure complete lithiation.

Step 2: Formylation

-

To the freshly prepared lithiated species, slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Chloro-2-fluoro-3-methylbenzaldehyde.

Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis, commonly achieved using mild reducing agents such as sodium borohydride.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Diagram 1: Synthetic Pathway to this compound

Caption: A two-step synthesis of this compound.

Characterization and Spectroscopic Data

Thorough characterization of this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (2H, multiplet) in the range of δ 7.0-7.5 ppm.- Methylene protons (-CH₂OH) as a singlet or doublet around δ 4.5-4.8 ppm.- Methyl protons (-CH₃) as a singlet around δ 2.2-2.4 ppm.- Hydroxyl proton (-OH) as a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic carbons in the range of δ 115-160 ppm, with C-F and C-Cl couplings observable.- Methylene carbon (-CH₂OH) around δ 60-65 ppm.- Methyl carbon (-CH₃) around δ 15-20 ppm. |

| IR (Infrared Spectroscopy) | - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C=C aromatic stretching bands around 1450-1600 cm⁻¹.- A C-O stretching band around 1000-1100 cm⁻¹.- C-Cl and C-F stretching bands in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (174.60 g/mol ).- Isotopic pattern for the chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of H₂O, CH₂OH, and other fragments. |

Application in Drug Discovery: The Case of SCD1 Inhibitors